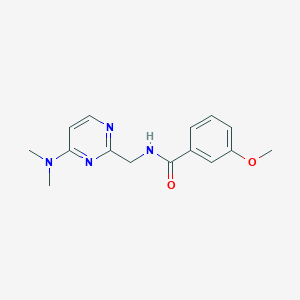

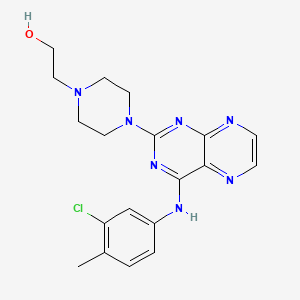

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These compounds have shown significant anti-angiogenic and DNA cleavage activities .Scientific Research Applications

Anticancer Activity

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and evaluated for its antiproliferative activity against various cancer cell lines, showing promising anticancer activity. The compound exhibited marked inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, displaying IC50 values in the low micromolar range. Molecular docking studies suggested potential mechanisms through which the compound inhibits cancer cell proliferation (Huang et al., 2020).

Neuropharmacology

Research on novel radioligands for positron emission tomography (PET) imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains was conducted, highlighting the importance of pyrimidine derivatives in neuropharmacological studies. The synthesized compounds showed high in vitro binding affinity for mGluR1 and demonstrated specific binding in regions of the rat brain associated with mGluR1 distribution, indicating their potential for imaging brain mGluR1 in neurodegenerative diseases (Fujinaga et al., 2012).

Antimicrobial Activity

Synthesis of pyrimidine derivatives was explored for their antibacterial and antifungal properties. These compounds were tested against a range of Gram-positive and Gram-negative bacteria and fungi, showing significant activity. The study underlines the potential of pyrimidine derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Khan et al., 2015).

Pharmacological Properties

The pharmacological screening of newly synthesized pyrimidine derivatives demonstrated notable antibacterial and antifungal activities. These derivatives were synthesized via an electrochemical method and screened for their efficacy against selected bacterial and fungal strains. The results revealed that these compounds possess considerable antimicrobial properties, offering a promising avenue for the development of new antimicrobial agents (Jafar et al., 2017).

Molecular Design and Synthesis

Development of PET ligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain demonstrates the application of pyrimidine derivatives in neuroimaging. These studies provide valuable insights into the brain's glutamatergic system, which plays a crucial role in various neurological and psychiatric disorders. The synthesis and evaluation of such compounds highlight the intersection of medicinal chemistry and neuropharmacology, offering tools for understanding and potentially treating brain disorders (Prabhakaran et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can turn many protein enzymes on and off, thereby altering their function and activity.

Mode of Action

This can inhibit the function of the target protein, leading to changes in cellular processes .

Biochemical Pathways

By inhibiting kinases, these compounds can disrupt these processes and potentially halt the growth of cancer cells .

Result of Action

These can include halting cell growth, inducing programmed cell death (apoptosis), and preventing cells from repairing DNA damage .

properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19(2)14-7-8-16-13(18-14)10-17-15(20)11-5-4-6-12(9-11)21-3/h4-9H,10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJJADFXCDTMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2754481.png)

![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)

![2-chloro-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2754486.png)

![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)

![N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2754496.png)

![2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-phenylisoxazol-5-yl)acetamide](/img/structure/B2754499.png)

![1-Ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2754500.png)